N-(3,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1261019-30-0
Cat. No.: VC11848263
Molecular Formula: C24H23N3O4S2
Molecular Weight: 481.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261019-30-0 |
|---|---|
| Molecular Formula | C24H23N3O4S2 |
| Molecular Weight | 481.6 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H23N3O4S2/c1-14-7-15(2)9-17(8-14)27-23(29)22-20(5-6-32-22)26-24(27)33-13-21(28)25-16-10-18(30-3)12-19(11-16)31-4/h5-12H,13H2,1-4H3,(H,25,28) |
| Standard InChI Key | DUSCSSSVIZKJAT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC)C |
| Canonical SMILES | CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC)C |
Introduction
The compound N-(3,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic molecule that incorporates several distinct structural elements, including a thienopyrimidine core, a sulfanyl linkage, and a dimethoxyphenyl group. This compound is not directly mentioned in the provided search results, but its structure and potential properties can be inferred from related compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thienopyrimidine core and subsequent attachment of the sulfanyl and dimethoxyphenyl groups. Common methods might involve condensation reactions, nucleophilic substitutions, and the use of protecting groups to facilitate selective reactions.
Biological Activity and Potential Applications
Compounds with thienopyrimidine cores have been explored for various biological activities, including anti-inflammatory and anticancer properties. The presence of a sulfanyl group can enhance reactivity and interaction with biological targets, potentially increasing the compound's efficacy as a therapeutic agent.
Research Findings and Future Directions
While specific research findings on N-(3,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide are not available, related compounds have shown promise in molecular docking studies as inhibitors of enzymes involved in inflammation and other diseases. Further research would be necessary to explore its potential applications fully.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | C24H23N3O4S2 | 481.6 | Potential therapeutic agent |
| N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide | C18H21NO4 | 315.4 | Unknown, but related compounds show biological activity |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Anti-inflammatory potential |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume